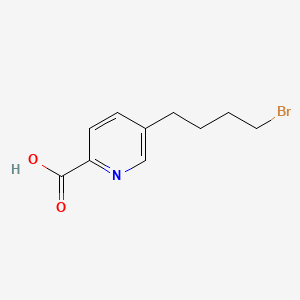
5-(4-Bromobutyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromobutyl)picolinic acid is an organic compound that belongs to the class of picolinic acids. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. The compound is characterized by the presence of a bromobutyl group attached to the fifth position of the picolinic acid ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromobutyl)picolinic acid typically involves the bromination of picolinic acid followed by the introduction of a butyl group. One common method involves the use of 5-bromopicolinic acid as a starting material. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The subsequent introduction of the butyl group can be carried out through a nucleophilic substitution reaction using butyl lithium or a similar reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromobutyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the butyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted picolinic acid derivatives.
Scientific Research Applications
5-(4-Bromobutyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic complexes.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 5-(4-Bromobutyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, it may interact with zinc finger proteins, altering their structure and function, which can impact various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A parent compound with a carboxylic acid group at the second position of the pyridine ring.
5-Bromopicolinic acid: A derivative with a bromine atom at the fifth position of the picolinic acid ring.
Nicotinic acid: An isomer with the carboxylic acid group at the third position of the pyridine ring.
Uniqueness
5-(4-Bromobutyl)picolinic acid is unique due to the presence of the bromobutyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets that are not possible with other picolinic acid derivatives.
Properties
CAS No. |
49751-48-6 |
|---|---|
Molecular Formula |
C10H12BrNO2 |
Molecular Weight |
258.11 g/mol |
IUPAC Name |
5-(4-bromobutyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12BrNO2/c11-6-2-1-3-8-4-5-9(10(13)14)12-7-8/h4-5,7H,1-3,6H2,(H,13,14) |
InChI Key |
ITLZIXOWINHSPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CCCCBr)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















